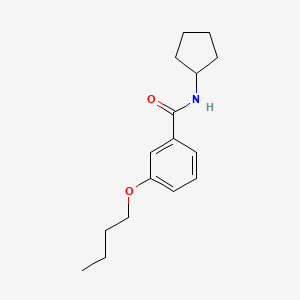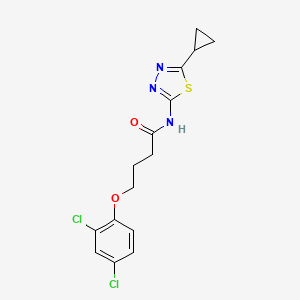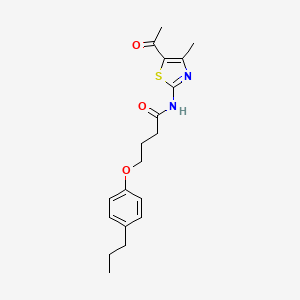
3-butoxy-N-cyclopentylbenzamide
Overview
Description
3-butoxy-N-cyclopentylbenzamide, also known as BCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 291.4 g/mol.
Mechanism of Action
3-butoxy-N-cyclopentylbenzamide exerts its effects by binding to the voltage-gated sodium channels and modulating their activity. Voltage-gated sodium channels are responsible for the generation and propagation of action potentials in excitable cells, including neurons and muscle cells. 3-butoxy-N-cyclopentylbenzamide binds to the channel in a state-dependent manner, preferentially targeting the inactivated state of the channel. This results in a reduction in the peak sodium current and an increase in the threshold for channel activation, leading to a decrease in the excitability of the cell.
Biochemical and physiological effects:
3-butoxy-N-cyclopentylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the modulation of neurotransmitter release, and the suppression of angiogenesis. In addition, 3-butoxy-N-cyclopentylbenzamide has been shown to have anti-inflammatory and analgesic effects, which may be mediated through its effects on voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-butoxy-N-cyclopentylbenzamide in lab experiments is its high potency and selectivity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various biological processes. However, one of the limitations of using 3-butoxy-N-cyclopentylbenzamide is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
Future Directions
There are several future directions for research on 3-butoxy-N-cyclopentylbenzamide. One area of interest is the development of more potent and selective analogs of 3-butoxy-N-cyclopentylbenzamide for the treatment of neurological disorders and cancer. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 3-butoxy-N-cyclopentylbenzamide on voltage-gated sodium channels and other cellular targets. Finally, the potential applications of 3-butoxy-N-cyclopentylbenzamide in other fields, such as agriculture and environmental science, warrant further investigation.
Scientific Research Applications
3-butoxy-N-cyclopentylbenzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-butoxy-N-cyclopentylbenzamide has been shown to modulate the activity of voltage-gated sodium channels, which are important targets for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, 3-butoxy-N-cyclopentylbenzamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug discovery, 3-butoxy-N-cyclopentylbenzamide has been used as a lead compound for the development of novel drugs targeting voltage-gated sodium channels.
properties
IUPAC Name |
3-butoxy-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-5-9-14/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRSCGMTAINNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-cyclopentylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B4772340.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4772343.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4772348.png)
![1-phenyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4772351.png)

![2-{5-(diethylamino)-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4772364.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamide](/img/structure/B4772372.png)

![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
![4-chloro-5-[(2-methoxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B4772418.png)